![molecular formula C18H29N3O2 B8507647 tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)
tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
tert-butyl 9-imidazol-1-yl-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound that features a spirocyclic structure with an imidazole ring
Preparation Methods
The synthesis of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with imidazole under specific conditions. The reaction is carried out under an argon atmosphere with wet palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) solution. The reaction mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen .
Chemical Reactions Analysis
tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has a similar spirocyclic structure but lacks the imidazole ring.
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate: This compound contains an imidazole ring but differs in its overall structure and functional groups.
The uniqueness of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate lies in its combination of a spirocyclic structure with an imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-11-8-18(9-12-20)6-4-15(5-7-18)21-13-10-19-14-21/h10,13-15H,4-9,11-12H2,1-3H3 |
InChI Key |
RZQBYNOQJYMCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N3C=CN=C3)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
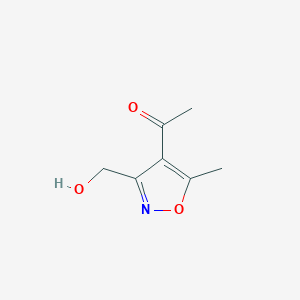
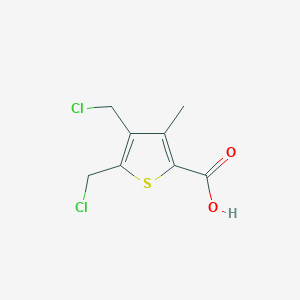

![5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B8507576.png)
![2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]acetamide](/img/structure/B8507587.png)
![2-(3-Bromoimidazo[1,2-a]pyrimidin-7-yl)propan-2-ol](/img/structure/B8507589.png)
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B8507591.png)
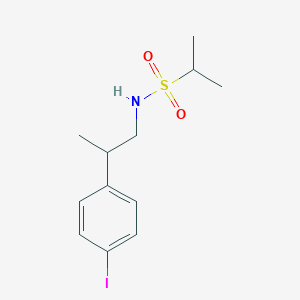
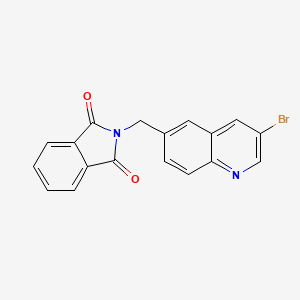
![3-Chloro-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine](/img/structure/B8507611.png)
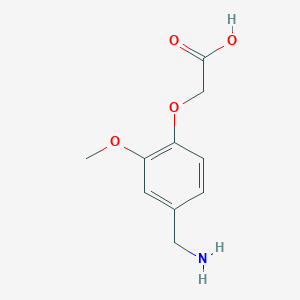
![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)
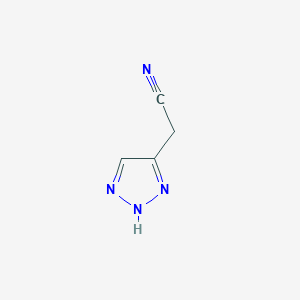
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
